molecular formula C9H10BrNO4 B1445948 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene CAS No. 1219730-71-8

4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene

Cat. No. B1445948
CAS RN: 1219730-71-8
M. Wt: 276.08 g/mol
InChI Key: XDYBWMXDBJKHFV-UHFFFAOYSA-N
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Description

“4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene” is a chemical compound with the IUPAC name 4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene . It has a molecular weight of 261.12 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene” is represented by the formula C10H13BrO3 . The InChI code for this compound is 1S/C10H13BrO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The compound 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene may be involved in nucleophilic aromatic substitution reactions. The nitro group's presence suggests a potential for substitution reactions. For instance, Pietra and Vitali (1972) explored the nucleophilic aromatic substitution of the nitro-group in related compounds, indicating a potential for similar reactions with 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene (Pietra & Vitali, 1972).

Synthesis and Utility of Similar Compounds

Similar compounds to 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene, like 2-Fluoro-4-bromobiphenyl, have been synthesized and serve as intermediates in manufacturing materials such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Qiu et al. (2009) highlighted the importance and utility of such compounds in the pharmaceutical industry, which could extend to the synthesis and utility of 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene (Qiu, Gu, Zhang, & Xu, 2009).

Potential Role in Lignin Model Compounds

Compounds similar to 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene have been used in studying the acidolysis of lignin model compounds. Yokoyama (2015) investigated the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, suggesting a potential area of study for 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene in understanding lignin structures and reactions (Yokoyama, 2015).

Anticorrosive Properties

Quinoline derivatives, which are structurally similar to 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene, exhibit anticorrosive properties. Verma, Quraishi, and Ebenso (2020) discussed the effectiveness of quinoline derivatives containing polar substituents like nitro groups, which could suggest potential applications of 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene in anticorrosion processes (Verma, Quraishi, & Ebenso, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-4-5-15-9-6-7(10)2-3-8(9)11(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYBWMXDBJKHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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